molecular formula C17H14ClN3O B14304553 3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile CAS No. 112055-56-8

3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile

Cat. No.: B14304553
CAS No.: 112055-56-8
M. Wt: 311.8 g/mol
InChI Key: CFOJJLCAMPUJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile is a complex organic compound with a unique structure that combines a benzimidazole ring with a chlorophenoxy group and a nitrile group

Preparation Methods

One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde and benzimidazole under basic conditions to form the intermediate compound, which is then reacted with acrylonitrile to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal functions. The chlorophenoxy group may mimic natural hormones or signaling molecules, leading to altered cellular responses. The nitrile group can participate in various biochemical reactions, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile can be compared with other similar compounds, such as difenoconazole and other chlorophenoxy derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, difenoconazole is a broad-spectrum fungicide with a different mechanism of action and application profile

Properties

CAS No.

112055-56-8

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

3-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C17H14ClN3O/c18-13-6-1-4-9-16(13)22-12-17-20-14-7-2-3-8-15(14)21(17)11-5-10-19/h1-4,6-9H,5,11-12H2

InChI Key

CFOJJLCAMPUJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.